

# Physical properties of 3-(Benzyloxy)pyrrolidine hydrochloride

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## Compound of Interest

Compound Name: 3-(Benzyloxy)pyrrolidine

Cat. No.: B2980856

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An In-depth Technical Guide to the Physical Properties of **3-(Benzyloxy)pyrrolidine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Chiral Building Block

**3-(Benzyloxy)pyrrolidine** hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis.<sup>[1]</sup> As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, its structure is a common motif in a wide array of biologically active molecules and pharmaceuticals. The presence of the benzyloxy group at the chiral 3-position provides a key point for further functionalization, while the hydrochloride salt form generally enhances stability and solubility in aqueous media compared to its free base form.<sup>[1]</sup>

This guide provides a comprehensive overview of the essential physical and chemical properties of **3-(Benzyloxy)pyrrolidine** hydrochloride. It is designed to equip researchers with the technical data and methodological insights required for its effective use, characterization, and safe handling in a laboratory setting. The information is presented with a focus on both enantiomers, (R)- and (S)-**3-(Benzyloxy)pyrrolidine** hydrochloride, which may exhibit distinct pharmacological and chemical behaviors.<sup>[1]</sup>

## Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. **3-(Benzyloxy)pyrrolidine** hydrochloride is defined by its unique combination of a pyrrolidine ring, a benzyl ether linkage, and a hydrochloride salt.

Caption: Chemical structure of **3-(Benzyloxy)pyrrolidine** hydrochloride, with the chiral center marked (\*).

Table 1: Compound Identification

Identifier	(R)-Enantiomer	(S)-Enantiomer
IUPAC Name	(3R)-3-(Benzyloxy)pyrrolidine hydrochloride	(3S)-3-(Benzyloxy)pyrrolidine hydrochloride
Synonyms	(R)-3-Benzyloxy Pyrrolidine Hcl, (3R)-3-(phenylmethoxy)pyrrolidine hydrochloride[1][2][3]	(S)-3-Benzyloxy-pyrrolidine hcl, 3-(S)-O-Benzyl-pyrrolidinol hydrochloride[4][5]
CAS Number	927819-90-7[1][2][3]	931409-74-4[4][5]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> ClNO[1][2][3]	C <sub>11</sub> H <sub>16</sub> ClNO[4][5]

| Molecular Weight | 213.71 g/mol [2][3][6] | 213.70 g/mol [4][5] |

## Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to purification and formulation.

Table 2: Summary of Physical Properties

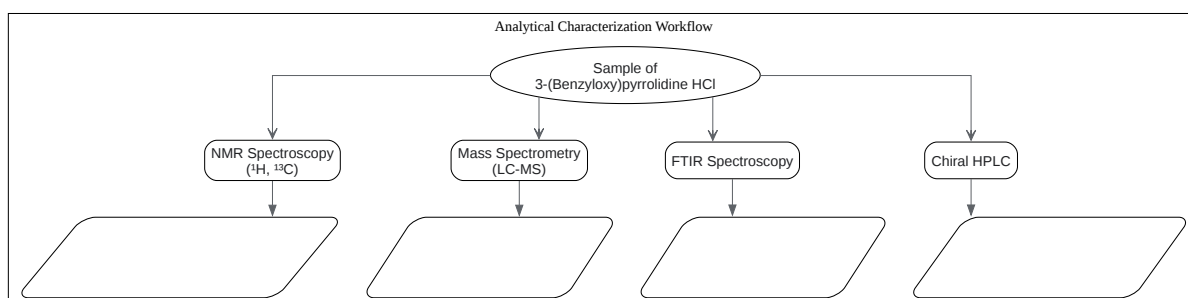
Property	Value	Remarks and Citations
Appearance	White crystalline powder; Light yellow to brown solid.[2][3]	Color may vary depending on purity.
Melting Point	138-142 °C; 180-190 °C; >300 °C (decomposes).[2][6][7]	Significant variation exists in reported values, likely due to differences in enantiomeric purity, residual solvent, or measurement technique. High-temperature values may indicate decomposition.
Boiling Point	~304.7 °C at 760 mmHg.[2]	This value likely corresponds to the free base, as hydrochloride salts typically decompose at high temperatures rather than boil.
Solubility	Soluble in water, methanol, and ethanol.[2][7]	The hydrochloride salt form increases polarity and promotes solubility in polar solvents.[1]

| Storage | Store in a dry, well-ventilated place at room temperature.[2][3] | Keep container tightly sealed to prevent moisture absorption.[7] |

- Expert Insight on Melting Point Discrepancies: The wide range of reported melting points is a critical data point for any researcher. This variability can stem from several factors. The presence of even small amounts of the opposite enantiomer can depress the melting point of a chiral compound. Furthermore, different crystallization methods can trap varying amounts of solvent or result in different crystal polymorphs, each with a unique melting point. It is crucial to accompany any experimentally determined melting point with data on enantiomeric excess (e.e.) and a description of the crystallization solvent.

## Analytical Characterization Workflows

Confirming the identity, purity, and structure of **3-(Benzyloxy)pyrrolidine** hydrochloride requires a multi-technique analytical approach. The following sections detail standardized protocols and the rationale behind them.



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Caption: A typical workflow for the comprehensive analytical characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of the compound.

- **Expertise & Rationale:** The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is often ideal for hydrochloride salts. It effectively dissolves the sample, and importantly, the acidic amine proton (N-H) is typically observable as a broad singlet, which would be lost to deuterium exchange in D<sub>2</sub>O. This proton provides direct evidence of the salt's formation.

- Experimental Protocol for NMR Analysis:
  - Sample Preparation: Accurately weigh 5-10 mg of **3-(Benzyloxy)pyrrolidine** hydrochloride and dissolve it in ~0.7 mL of DMSO-d<sub>6</sub> in a clean, dry NMR tube.
  - Instrument Setup: Use a standard 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
  - <sup>1</sup>H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
  - Data Interpretation (Expected Signals):
    - ~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.
    - ~4.5 ppm (singlet or AB quartet, 2H): Methylene protons (-O-CH<sub>2</sub>-Ph) of the benzyl group.
    - ~3.0-3.5 ppm (multiplet, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen.
    - ~2.0-2.3 ppm (multiplet, 2H): Protons on C4 of the pyrrolidine ring.
    - A broad singlet (1H, variable shift): The acidic N-H proton of the pyrrolidinium ion.
  - <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum. This will provide a single peak for each unique carbon environment, confirming the carbon skeleton.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Expertise & Rationale: For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets due to its speed and simplicity, requiring minimal sample preparation. The key diagnostic peak is the N-H stretching vibration of the secondary ammonium salt, which is characteristically broad and appears at a lower wavenumber than a free amine.<sup>[8]</sup>

- Experimental Protocol for FTIR-ATR Analysis:
  - Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO<sub>2</sub> and H<sub>2</sub>O signals.
  - Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
  - Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm<sup>-1</sup>.
  - Data Interpretation (Expected Absorption Bands):
    - ~3030-3100 cm<sup>-1</sup>: Aromatic C-H stretching.
    - ~2850-2960 cm<sup>-1</sup>: Aliphatic C-H stretching from the pyrrolidine and benzyl methylene groups.
    - ~2400-2700 cm<sup>-1</sup> (broad): Characteristic N-H stretch of a secondary amine hydrochloride salt.[8]
    - ~1600 cm<sup>-1</sup>: Aromatic C=C bending vibrations.
    - ~1050-1150 cm<sup>-1</sup> (strong): C-O ether stretching vibration.

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

- Expertise & Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this pre-charged molecule. In positive ion mode, the analysis will detect the cationic portion of the molecule, [C<sub>11</sub>H<sub>15</sub>NO + H]<sup>+</sup>, which has the same mass as the free base. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base (177.24 g/mol).[9]
- Experimental Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Analysis: Inject the solution into an LC-MS system equipped with an ESI source operating in positive ion mode.
- Data Interpretation (Expected Ions):
  - $[M+H]^+$  at  $m/z \approx 178.12$ : This corresponds to the protonated free base, **3-(benzyloxy)pyrrolidine**.[\[10\]](#)
  - Fragment Ions: Fragmentation of the parent ion can yield characteristic fragments, such as the tropylium ion at  $m/z$  91 from the benzyl group, which provides further structural confirmation.[\[11\]](#)

## Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

Category	Information	Source(s)
GHS Pictogram	<b>GHS07 (Exclamation Mark)</b>	<a href="#">[3]</a> <a href="#">[5]</a>
Signal Word	Warning	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, lab coat.	<a href="#">[2]</a>

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizing agents. |[\[2\]](#)[\[7\]](#) |

## Conclusion

**3-(Benzyloxy)pyrrolidine** hydrochloride is a valuable chiral intermediate whose physical properties are critical to its application in research and development. Key characteristics include its crystalline nature, solubility in polar solvents, and a distinct set of spectral signatures. Researchers should be particularly mindful of the reported variability in its melting point and employ a robust, multi-technique approach for structural and purity verification. Adherence to the safety protocols outlined is essential for its responsible use in the laboratory.



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